molecular formula C13H12O2 B108095 3-Phenoxybenzyl alcohol CAS No. 13826-35-2

3-Phenoxybenzyl alcohol

Cat. No.: B108095
CAS No.: 13826-35-2
M. Wt: 200.23 g/mol
InChI Key: KGANAERDZBAECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxybenzyl alcohol (CAS: 13826-35-2) is a benzyl alcohol derivative with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol. It is a key intermediate in the metabolism of pyrethroid insecticides, such as permethrin and cypermethrin, where it is formed via ester cleavage . Structurally, it consists of a benzyl alcohol group (-CH₂OH) attached to a 3-phenoxyphenyl moiety. This compound is notable for its role in environmental biodegradation studies and analytical chemistry, particularly in immunoassays for pyrethroid exposure biomarkers .

Preparation Methods

Hydrolysis of 3-Phenoxybenzyl Esters and Halides

Alkaline Hydrolysis of 3-Phenoxybenzyl Acetates

The hydrolysis of 3-phenoxybenzyl acetate to 3-phenoxybenzyl alcohol is a two-step industrial process. First, 3-hydroxybenzyl acetate undergoes Ullmann-type coupling with bromobenzene or chlorobenzene in the presence of copper(I) chloride (0.05–0.3 mol%) and activated copper powder at 140–180°C . The resultant 3-phenoxybenzyl acetate is then hydrolyzed in aqueous methanol with sodium hydroxide (10–40% w/v) or acidic ion-exchange resins. For example, hydrolyzing 0.1 mol of 3-bromo-benzyl acetate with 0.2 mol KOH in xylene at 180°C for 2 hours yields 17.2 g (86% theoretical) of this compound .

Table 1: Hydrolysis Conditions for 3-Phenoxybenzyl Acetates

SubstrateCatalyst (mol%)Temperature (°C)Time (hr)Yield (%)
3-Bromo-benzyl acetateCuCl (0.1)180286
3-Chloro-benzyl acetateCuCl (0.1)160488

Acidic Hydrolysis of 3-Phenoxybenzyl Chlorides

Alternative routes employ 3-phenoxybenzyl chlorides, hydrolyzed in aqueous HCl (10–20%) at reflux. This method avoids alkaline conditions, reducing side reactions like ether cleavage. However, chlorides are less stable than acetates, necessitating inert atmospheres during storage .

Reduction of 3-Phenoxybenzoic Acids and Esters

Catalytic Hydrogenation of Methyl 3-Phenoxybenzoate

Methyl 3-phenoxybenzoate, synthesized via Friedel-Crafts acylation of 3-phenoxytoluene, undergoes hydrogenation over Raney nickel (5–10 wt%) at 50–100 bar H₂ and 80–120°C. This method achieves near-quantitative yields but requires high-pressure infrastructure .

Lithium Aluminum Hydride (LiAlH₄) Reduction

Laboratory-scale reductions use LiAlH₄ in anhydrous THF or diethyl ether. For instance, reducing 0.05 mol of ethyl 3-phenoxybenzoate with 0.15 mol LiAlH₄ at 0°C for 4 hours yields 92% this compound . Excess reductant and strict moisture exclusion are critical.

Nucleophilic Aromatic Substitution of m-Hydroxybenzyl Alcohol

Copper-Catalyzed Coupling with Halobenzenes

Reacting m-hydroxybenzyl alcohol with bromobenzene or iodobenzene in the presence of KOH (2 eq) and CuCl (0.2 mol%) at 160–200°C for 6–12 hours directly forms this compound . This one-pot method eliminates ester intermediates but requires high temperatures, increasing energy costs.

Table 2: Comparative Analysis of Key Synthesis Routes

MethodAdvantagesLimitationsYield Range (%)
Ester hydrolysisMild conditions, scalableMulti-step, solvent-intensive85–90
Benzoate reductionHigh purity, single-stepHigh-pressure equipment needed90–95
Direct couplingNo intermediates, atom-efficientHigh energy input75–85

Oxidation-Reduction of 3-Phenoxytoluene Derivatives

Halogenation-Hydrolysis Sequence

3-Phenoxytoluene undergoes radical bromination at the methyl group using N-bromosuccinimide (NBS) under UV light, yielding 3-phenoxybenzyl bromide. Subsequent hydrolysis with aqueous NaOH (10%) at 80°C for 3 hours produces the alcohol in 78% yield . Side products like dibrominated species necessitate careful stoichiometric control.

Catalytic Oxidation with Oxygen

Recent advances employ Pt/Bi catalysts (5 wt%) in aqueous NaOH (0.1–1 M) under O₂ at 80°C. This method oxidizes this compound intermediates to aldehydes but can be halted at the alcohol stage by limiting O₂ exposure .

Industrial-Scale Optimization and Challenges

Solvent Selection and Recycling

Xylene and toluene are preferred for azeotropic water removal during etherification. Post-reaction, solvents are recovered via distillation (>95% efficiency), reducing costs .

Catalyst Reusability

Copper catalysts lose activity after 3–5 cycles due to sintering. Passivation with dilute HNO₃ (5%) restores 80% initial activity, but frequent replacement remains economically favorable .

Purity and Byproduct Management

GC-MS analyses reveal byproducts like 3-phenoxybenzoic acid (2–5%) in hydrolysis routes. Acid washing (HCl, pH 2–3) precipitates impurities, enhancing purity to >99% .

Biological Activity

3-Phenoxybenzyl alcohol (3-PBalc) is a significant metabolite of pyrethroid insecticides, which are widely used for pest control due to their selective toxicity towards insects compared to mammals. Understanding the biological activity of 3-PBalc is crucial for assessing its potential health effects and environmental impact.

This compound is derived from the hydrolysis of various pyrethroid compounds, such as esfenvalerate. It is further metabolized into 3-phenoxybenzoic acid (3-PBA), which is another important metabolite. The metabolic pathway involves the oxidation of the alcohol group to form 3-PBA, which can then undergo conjugation with amino acids or sulfates for detoxification and excretion .

Estrogenic Activity

Research has indicated that 3-PBalc exhibits estrogenic activity in vitro. A study utilizing the MCF-7 human breast cancer cell line demonstrated that 3-PBalc has an effective concentration (EC50) of approximately 6.67×1066.67\times 10^{-6} M, indicating its ability to stimulate cell proliferation similar to estrogen . In contrast, 3-PBA showed anti-estrogenic properties with an inhibitory concentration (IC50) of 6.5×1056.5\times 10^{-5} M .

Table 1: Estrogenic Activity of this compound

CompoundActivity TypeEC50/IC50 (M)
This compoundEstrogenic6.67×1066.67\times 10^{-6}
3-Phenoxybenzoic AcidAnti-estrogenic6.5×1056.5\times 10^{-5}

In Vitro Studies

In vitro experiments have shown that when MCF-7 cells were treated with various concentrations of 3-PBalc, there was a notable increase in cell proliferation. For instance, at a concentration of 0.0010.001 mM, the proliferation rate exceeded that of cells treated with 11 nM estradiol after ten days . The results suggest that 3-PBalc may mimic estrogen's effects on breast cancer cells, raising concerns about its potential role as an endocrine disruptor.

Figure 1: Cell Proliferation in MCF-7 Cells Treated with 3-PBalc

Cell Proliferation
Note: This figure illustrates the absorbance readings indicating cell proliferation over time.

In Vivo Studies

In vivo studies involving immature female Sprague-Dawley rats dosed with pyrethroid metabolites, including 3-PBalc, found no significant effects on the onset of puberty when compared to controls. This suggests that while there may be in vitro estrogenic activity, the physiological impact in vivo could differ significantly due to metabolic processes and dosage levels .

Toxicological Implications

The toxicological profile of 3-PBalc indicates a need for cautious evaluation regarding its environmental persistence and potential human exposure through dietary or occupational routes. Its classification as a metabolite of common insecticides underlines the importance of monitoring its levels in biological systems and understanding its long-term effects on health.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Phenoxybenzyl alcohol, and how do reaction conditions influence yield and purity?

this compound is synthesized via coupling reactions involving halogenobenzyl alcohols or hydroxybenzyl alcohols. For example:

  • Nickel-catalyzed coupling : 3-Bromo-benzyl alcohol reacts with phenol under mild conditions (80°C, aqueous K₂CO₃, SDS surfactant) using alumina-supported Ni nanoparticles, achieving high yields with recyclable catalysts .
  • Copper-mediated synthesis : 3-Hydroxybenzyl alcohol reacts with chlorobenzene in DMI solvent at 150°C, catalyzed by CuCl₂ complexed with 8-hydroxyquinoline, yielding >80% product .
    Purification typically involves distillation or chromatography. Reaction solvent polarity (e.g., toluene vs. acetonitrile) and catalyst stability significantly impact yield and selectivity .

Q. How is this compound oxidized to 3-Phenoxybenzaldehyde while minimizing overoxidation?

Chemoselective oxidation methods include:

  • Heterogeneous catalysis : Platinum (1 wt%) or palladium (5 wt%) on carbon with O₂ at 80°C, using additives like lead nitrate to suppress overoxidation to carboxylic acids. Yields reach 90% with <7% overoxidation .
  • Magnesium bromide complexes : Branched urea-MgBr₂ catalysts with H₂O₂ at 60°C achieve rapid oxidation (2 hours) without overreduction .
    Monitoring reaction time and using alkali washes (to remove acidic byproducts) are critical for purity .

Advanced Research Questions

Q. What mechanistic insights explain the differential degradation rates of this compound compared to its analogs in microbial systems?

Bacillus sp. strain DG-02 degrades this compound slower than 3-Phenoxybenzoic acid (3-PBA) due to:

  • Structural hindrance : The alcohol group reduces substrate-enzyme binding efficiency for 3-PBA hydrolase .
  • Toxicity : this compound exhibits higher microbial toxicity and environmental persistence compared to 3-PBA, limiting enzymatic processing .
    Studies using LC-MS/MS to track metabolites (e.g., this compound → 3-Phenoxybenzoate) reveal angular dioxygenation as a rate-limiting step .

Q. How do catalyst design and reaction engineering improve the sustainability of this compound oxidation?

Advanced catalyst systems address selectivity and recyclability:

  • Magnetic nanoparticle catalysts : Fe₃O₄-supported Ni or Pd enables easy separation and reuse for ≥5 cycles without activity loss .
  • Solvent optimization : Non-polar solvents (toluene, hexane) enhance O₂ diffusion in Pt/Pd-catalyzed oxidations, reducing energy input .
    Lifecycle assessments (LCAs) comparing homogeneous vs. heterogeneous systems highlight reduced waste and energy use in the latter .

Q. Methodological Considerations

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • HPLC and GC-MS : For purity assessment (>98% via HPLC) and quantification of degradation intermediates .
  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., distinguishing 3- vs. 4-hydroxybenzyl alcohol derivatives) .
  • LC-MS/MS : Tracks metabolic pathways in biodegradation studies, identifying key intermediates like 3-Phenoxybenzoate .

Q. How can researchers mitigate experimental artifacts in oxidation studies?

  • Control for autoxidation : Use inert atmospheres (N₂/Ar) during catalyst-free trials to isolate catalytic effects .
  • Additive screening : Test Bi(NO₃)₃ as a less-toxic alternative to Pb(NO₃)₂ for suppressing overoxidation .

Q. Data Contradictions and Validation

  • Degradation efficiency disparities : While Bacillus sp. DG-02 poorly degrades this compound, Pseudomonas sp. ET1 shows higher efficiency, suggesting species-specific enzyme adaptations . Validate via comparative genomics or enzyme activity assays.
  • Catalyst performance : Conflicting reports on Pd vs. Pt efficiency (e.g., Pd yields higher overoxidation) necessitate controlled benchmarking under identical conditions .

Q. Key Research Gaps

  • Enzyme engineering : Directed evolution of 3-PBA hydrolase to enhance alcohol derivative processing .
  • Environmental fate studies : Long-term ecotoxicology data on this compound accumulation in aquatic systems .

Comparison with Similar Compounds

Pyrethroid Metabolites and Degradation Intermediates

3-Phenoxybenzyl alcohol is structurally and functionally related to other pyrethroid metabolites, including 3-phenoxybenzoic acid (3-PBA) and 3-phenoxybenzaldehyde. Key differences in their degradation, toxicity, and analytical interference are summarized below:

Table 1: Degradation Efficiency by Bacillus sp. DG-02

Compound Degradation Rate (72 h) Persistence Key Factors Affecting Degradation
3-Phenoxybenzoic acid 100% Low Acid group enhances enzyme interaction
3-Phenoxybenzaldehyde 96.5% Moderate Aldehyde group reduces efficiency
This compound 56.2% High Alcohol group hinders enzyme-substrate binding; higher toxicity
  • 3-Phenoxybenzoic acid (3-PBA): The oxidized form of this compound, 3-PBA is a primary urinary biomarker for pyrethroid exposure. It is rapidly degraded by microbes due to its carboxylic acid group, which facilitates enzyme interactions .
  • 3-Phenoxybenzaldehyde: An intermediate in pyrethroid degradation, it is less persistent than this compound but more refractory than 3-PBA. Its aldehyde group moderately reduces microbial degradation efficiency .

Analytical Cross-Reactivity in Immunoassays

In immunoassays for 3-PBA, structurally similar compounds exhibit varying cross-reactivity:

  • 4-Fluoro-3-phenoxybenzoic acid (FPBA): 72% cross-reactivity.
  • 4-Hydroxy-3-PBA: 103% cross-reactivity.
  • 3-Phenoxybenzaldehyde: 75% cross-reactivity.
  • This compound: No interference at concentrations up to 10,000 μg/L .

Structural Analogs: Hydroxybenzyl Alcohols

This compound shares functional similarities with other hydroxybenzyl alcohols, though differences in substituent positions and side chains influence their properties:

Table 2: Comparison with Hydroxybenzyl Alcohols

Compound Structure Key Properties
This compound Benzyl alcohol + 3-phenoxy group Pyrethroid metabolite; high persistence in biodegradation
3-Hydroxybenzyl alcohol Benzyl alcohol + 3-hydroxy group Antioxidant properties; used in pharmaceuticals and organic synthesis
4-Hydroxybenzyl alcohol Benzyl alcohol + 4-hydroxy group Precursor for chemical synthesis; lower toxicity compared to 3-phenoxy analog
  • 3-Hydroxybenzyl alcohol: Lacks the phenoxy group, making it less environmentally persistent. It is non-toxic at low concentrations but requires safety handling due to irritation risks .
  • 4-Hydroxybenzyl alcohol: Positional isomer of 3-hydroxybenzyl alcohol; used in polymer and pharmaceutical industries .

Parent Pyrethroids and Structural Classification

Pyrethroids are classified based on modifications to the this compound moiety:

Table 3: Pyrethroid Classification by Alcohol Moiety

Type Structural Feature Example Compound Toxicity Profile
Type I No α-cyano group Permethrin Hyperexcitation, tremors (T syndrome)
Type II α-cyano group at benzyl alcohol carbon Cypermethrin Hypersensitivity, seizures (CS syndrome)
  • The presence of a cyano group in Type II pyrethroids increases mammalian toxicity but enhances photostability compared to Type I .

Estrogenic Activity and Toxicology

While this compound and 3-PBA are generally non-estrogenic in MCF-7 cells and Sprague-Dawley rats , low concentrations (0.001 mM) of this compound have shown unexpected cell proliferation in estrogen-dependent assays, suggesting context-dependent bioactivity .

Properties

IUPAC Name

(3-phenoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGANAERDZBAECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027756
Record name 3-Phenoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or light yellow liquid; [Alfa Aesar MSDS]
Record name 3-Phenoxybenzyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11578
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

13826-35-2
Record name 3-Phenoxybenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13826-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenoxybenzylalcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013826352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 3-phenoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Phenoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenoxybenzylic alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PHENOXYBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04964J25DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2.42 g. (0.01 mole) of 3-phenoxybenzyl acetate, 5 cm3. of methanol and 5 cm3. of 2N sodium hydroxide solution are refluxed for three hours. Then the methanol is distilled off and the organic phase is dissolved in 30 cm3. of methylene chloride, washed with 10 cm3. of 1N hydrochloric acid solution and 10 cm3. of water. 1.90 g. of 3-phenoxybenzyl alcohol are obtained. nD20 : 1.593, yield 95%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.42 g. (0.01 mole) of 3-phenoxybenzyl acetate, 10 cm3. of methanol, 10 cm3. of water and 0.2 g. of acid ion exchange resin (Nafion H) are refluxed with stirring for nine hours. After cooling the reaction mixture is filtered off and evaporated. The residue is dissolved in 30 cm3. of methylene chloride, washed with 10 cm3. of 1N sodium hydroxide solution and 10 cm3. of water then evaporated. 1.8 g. of 3-phenoxybenzyl alcohol are obtained. nD20 : 1.593, yield 90%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2.42 g. (0.01 mole) of 3-phenoxybenzyl acetate, 5 cm3. of methanol and 5 cm3. of 2N hydrochloric acid solution are refluxed for three hours. Then the methanol is distilled off. The organic phase is dissolved in 30 cm3. of methylene chloride, washed with 10 cm3. of water, 10 cm3. of 1N sodium hydroxide solution and 10 cm3. of water then evaporated. 1.8 g. of 3-phenoxybenzyl alcohol are obtained. nD20 : 1.593, yield 90%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A process according to claim 1 for the preparation of 3-phenoxybenzyl-[3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylate], which comprises reacting 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylic acid with dimethylchloromethylydene-ammonium chloride and further reacting dimethyl-[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyloxy]-methylydene-ammonium chloride obtained with 3-phenoxybenzyl alcohol in the presence of said organic base.
Name
3-phenoxybenzyl-[3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylate]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dimethylchloromethylydene-ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dimethyl-[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyloxy]-methylydene-ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A 500-milliliter, 4-necked glass reaction vessel equipped with a magnetic stirring bar, pressure-equalizing addition funnel, thermometer, and reflux condenser vented to a mercury bubbler was charged with 9.6 grams (0.248 mole plus 5% excess) of sodium borohydride and 64 grams (0.30 mole) of m-phenoxybenzoic acid and flushed 10 minutes with dry nitrogen. The reaction vessel was cooled in an external ice/water bath as 0.2 liter of tetrahydrofuran was added dropwise followed by 40.6 milliliters (0.33 mole) of boron trifluoride diethyl etherate over a 1 hour period while maintaining a temperature of 0°-10°C. The reaction mixture was then stirred for 12 hours at 20°C followed by 2 hours at 40°C. The product was isolated using a procedure similar to that described in Example 1 giving 48 grams (80% yield) of m-phenoxybenzyl alcohol, n20D 1.5935.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
40.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Phenoxybenzyl alcohol
3-Phenoxybenzyl alcohol
3-Phenoxybenzyl alcohol
3-Phenoxybenzyl alcohol
3-Phenoxybenzyl alcohol
3-Phenoxybenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.